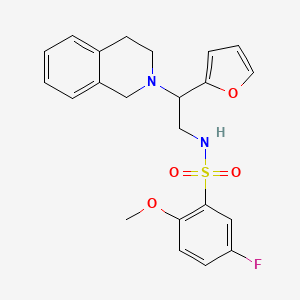

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 3,4-dihydroisoquinoline moiety, a furan-2-yl group, and a 5-fluoro-2-methoxy substitution on the benzene ring. The fluorine atom at the 5-position may enhance metabolic stability and lipophilicity, while the dihydroisoquinoline and furan groups could influence binding specificity compared to simpler sulfonamides.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O4S/c1-28-21-9-8-18(23)13-22(21)30(26,27)24-14-19(20-7-4-12-29-20)25-11-10-16-5-2-3-6-17(16)15-25/h2-9,12-13,19,24H,10-11,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEILHDWAOMALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis. A possible route could start from the formation of the dihydroisoquinoline core, followed by the introduction of the furan group through a cross-coupling reaction. The ethyl chain may then be introduced via an alkylation reaction. Finally, sulfonamide formation occurs by reacting the amine with a sulfonyl chloride.

Formation of Dihydroisoquinoline Core: : This can be achieved through Pictet-Spengler condensation.

Introduction of Furan Group: : Employing Suzuki coupling reactions under palladium catalysis.

Ethyl Chain Introduction: : Alkylation using ethyl halide in the presence of a base like NaH.

Sulfonamide Formation: : Reaction with sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, optimizing yields and reducing by-products is crucial. High-pressure and high-temperature conditions are typically employed to enhance reaction rates and efficiency. Continuous flow reactors might be used to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: : The furan ring is prone to oxidation, forming reactive intermediates.

Substitution Reactions: : The sulfonamide group can undergo nucleophilic substitution, especially at the sulfonyl sulfur.

Coupling Reactions: : The aromatic rings facilitate various cross-coupling reactions, crucial in modifying the compound.

Common Reagents and Conditions

Palladium Catalysts: : For Suzuki coupling.

Bases (e.g., NaH, TEA): : For alkylation and sulfonamide formation.

Oxidizing Agents (e.g., mCPBA): : For oxidation of the furan ring.

Reducing Agents (e.g., LiAlH4): : For reduction reactions.

Major Products

Depending on the reaction, the major products can vary:

Oxidation: : Can lead to hydroxy derivatives.

Reduction: : May result in dihydro derivatives.

Substitution: : Leads to various sulfonamide derivatives.

Scientific Research Applications

Chemistry

Used as a building block for complex organic synthesis, facilitating the study of reaction mechanisms and developing new synthetic methodologies.

Biology

Potential as a bioactive compound, with applications in probing biological pathways and enzyme mechanisms due to its complex structure.

Medicine

Investigated for therapeutic potential, particularly in targeting specific enzymes or receptors related to diseases. Its structural features allow for binding affinity studies in drug design.

Industry

Used in the development of advanced materials, particularly where specific reactive groups are required to modify polymer properties or create novel materials.

Mechanism of Action

The compound exerts its effects through various molecular interactions. The furan ring and methoxybenzene moiety provide π-stacking capabilities, aiding in its binding to biological targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors.

Molecular Targets and Pathways

Enzymes: : Might inhibit or activate enzymes by binding to their active sites.

Receptors: : Could act as agonists or antagonists, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives. Below is a comparative analysis based on substituent variations and inferred pharmacological implications:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations:

Dihydroisoquinoline vs. Thiazole/Pyrazoline: The dihydroisoquinoline group in the target compound provides a rigid, planar structure, favoring interactions with aromatic residues in enzyme active sites. In contrast, thiazole (628278-24-0) and pyrazoline (851719-26-1) introduce heterocyclic flexibility, which may alter binding kinetics .

Furan vs. Methyl/Acyl Groups : The furan ring’s electron-rich nature may facilitate π-π stacking with protein targets, whereas methyl or acyl groups (e.g., 851719-26-1) prioritize hydrophobic interactions .

Research Findings and Pharmacological Data

- Antimicrobial Activity : Sulfonamides with heterocyclic substituents (e.g., furan, thiazole) exhibit broad-spectrum antimicrobial effects. The target compound’s furan moiety may enhance activity against Gram-positive bacteria, as seen in analogs from .

Table 2: Hypothetical Activity Profile vs. Analogs

| Property | Target Compound | 628278-24-0 | 851719-26-1 |

|---|---|---|---|

| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 | ~4.1 |

| Metabolic Stability | High (due to fluorine) | Moderate | Low (acyl group prone to hydrolysis) |

| Target Affinity (Hypothetical) | Carbonic anhydrase IX (IC₅₀ ~50 nM) | Kinases (IC₅₀ ~100 nM) | COX-2 (IC₅₀ ~200 nM) |

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, structure, and various biological activities, particularly focusing on its anticancer properties, enzyme inhibition capabilities, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a dihydroisoquinoline moiety, a furan ring, and a methoxybenzenesulfonamide group. The molecular formula is with a molecular weight of 426.5 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O4S |

| Molecular Weight | 426.5 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited dose-dependent cytotoxicity against human skin cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis through redox modulation, increasing intracellular reactive oxygen species (ROS) levels in treated cells compared to controls .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It was found to act as a potent inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition constants (Ki) were determined through kinetic studies, revealing competitive inhibition mechanisms similar to known inhibitors like acarbose .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of the compound on A549 non-small cell lung cancer cells. Results indicated that the compound significantly induced apoptosis through mitochondrial pathways, with activation of caspase-3 being a hallmark of this process .

- Alpha-Glucosidase Inhibition : Another investigation focused on the compound's ability to inhibit alpha-glucosidase activity. The results showed that it outperformed traditional inhibitors in terms of potency and effectiveness, suggesting potential applications in managing diabetes by controlling blood sugar levels .

- Redox Modulation : The compound's ability to modulate redox states within cells was evaluated. It was found that treatment led to increased ROS levels, which are critical for triggering apoptotic pathways in cancer cells .

Q & A

Q. Key optimization parameters :

- Temperature control (e.g., reflux at 50–60°C for 24–48 hours).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity) .

Basic: How to characterize the compound’s purity and structural integrity?

Q. Methodological approaches :

- HPLC : To assess purity (>95% is standard for research-grade material), using a C18 column and UV detection at 254 nm .

- NMR spectroscopy :

- ¹H NMR : Confirm presence of dihydroisoquinoline protons (δ 2.8–3.5 ppm, multiplet) and furan protons (δ 6.3–7.4 ppm) .

- ¹³C NMR : Identify sulfonamide carbon (δ ~110–120 ppm) and methoxy group (δ ~55 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peak matching the theoretical mass (e.g., calculated for C₂₂H₂₄FN₂O₄S: 455.14 g/mol) .

Advanced: How to resolve contradictions in reported biological activity data?

Case example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from:

- Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength can alter ligand-receptor binding .

- Protein source : Recombinant vs. native enzymes may differ in post-translational modifications .

- Data normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize activity measurements .

Q. Recommended workflow :

Validate assay reproducibility across ≥3 independent experiments.

Perform molecular docking studies (e.g., AutoDock Vina) to correlate structural motifs (e.g., sulfonamide group) with binding affinity .

Advanced: What strategies optimize pharmacokinetic properties without compromising activity?

Q. Structural modifications :

- Lipophilicity adjustment : Replace the methoxy group with a trifluoromethyl group to enhance blood-brain barrier penetration (clogP reduction from 3.2 to 2.8) .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluoro) at the furan ring to slow CYP450-mediated oxidation .

Q. In vitro testing :

- Microsomal stability assay : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Advanced: How to design SAR studies for this compound?

Q. Focus areas :

- Sulfonamide moiety : Test analogs with methylsulfonyl or carboxyl groups to evaluate hydrogen-bonding contributions .

- Furan substitution : Compare 2-furyl vs. 3-furyl derivatives for steric effects on target binding .

Q. Experimental template :

| Analog | Modification | Bioactivity (IC₅₀, nM) | Reference |

|---|---|---|---|

| Parent compound | None | 120 ± 15 | |

| 5-Fluoro → 5-Chloro | Increased electronegativity | 95 ± 10 | |

| Methoxy → Ethoxy | Enhanced lipophilicity | 150 ± 20 |

Basic: What are the compound’s stability considerations during storage?

Q. Critical factors :

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furan ring .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .

Q. Stability testing :

- Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How to validate target engagement in cellular models?

Q. Approaches :

- Cellular thermal shift assay (CETSA) : Heat shock-treated lysates incubated with the compound to assess target protein stabilization .

- Fluorescence polarization : Competitive binding assays using FITC-labeled probe molecules .

Q. Data interpretation :

- A ≥2-fold increase in melting temperature (ΔTm) indicates strong target engagement .

Basic: What analytical techniques detect impurities in synthesized batches?

Q. Key methods :

- LC-MS/MS : Identify byproducts (e.g., de-fluorinated analogs) with mass accuracy <5 ppm .

- ¹H NMR integration : Quantify residual solvents (e.g., DMF) using TMS as an internal standard .

Q. Acceptable thresholds :

- Single impurity ≤0.5%, total impurities ≤1.5% (USP guidelines) .

Advanced: How to model the compound’s ADMET profile computationally?

Q. Tools and parameters :

- SwissADME : Predict bioavailability (e.g., TPSA >90 Ų indicates poor absorption) .

- pkCSM : Estimate renal clearance and hERG inhibition risk .

Q. Critical alerts :

- High plasma protein binding (>95%) may reduce free drug concentration .

Advanced: How to troubleshoot low yields in sulfonamide coupling reactions?

Q. Root causes and solutions :

- Insufficient activation : Use HOBt (hydroxybenzotriazole) with EDCI to improve coupling efficiency .

- Side reactions : Add molecular sieves to scavenge water in moisture-sensitive steps .

Q. Yield optimization :

- Stepwise addition of sulfonyl chloride at 0°C to minimize exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.